molecular formula C7H5F2I B1428732 1,5-Difluoro-2-iodo-4-methylbenzene CAS No. 333447-42-0

1,5-Difluoro-2-iodo-4-methylbenzene

Cat. No.: B1428732
CAS No.: 333447-42-0
M. Wt: 254.02 g/mol
InChI Key: QLFLTNBMONMJMI-UHFFFAOYSA-N
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Description

1,5-Difluoro-2-iodo-4-methylbenzene is a useful research compound. Its molecular formula is C7H5F2I and its molecular weight is 254.02 g/mol. The purity is usually 95%.
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Biological Activity

1,5-Difluoro-2-iodo-4-methylbenzene, with the chemical formula C7H6F2IC_7H_6F_2I and CAS Number 333447-42-0, is an aromatic compound characterized by the presence of two fluorine atoms and one iodine atom on a methyl-substituted benzene ring. The unique substitution pattern of this compound significantly influences its chemical reactivity and biological activity. This article reviews the biological activities associated with this compound, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

The compound can undergo various electrophilic aromatic substitution reactions due to the iodine atom, which serves as a good leaving group. Its reactivity is further enhanced by the fluorine atoms that influence electron density on the benzene ring. The compound can also engage in nucleophilic aromatic substitution reactions, particularly when activated by electron-withdrawing groups.

Membrane Interaction

Research indicates that fluorinated benzene derivatives like this compound can affect biological membranes by altering their fluidity and permeability. This property suggests potential applications in drug delivery systems, where the ability to permeate cellular membranes is crucial for effective therapeutic action.

Cytochrome P450 Interaction

The compound may act as a substrate for certain cytochrome P450 enzymes, which play a vital role in drug metabolism and biochemical pathways. This interaction could influence metabolic processes and the pharmacokinetics of other compounds.

Inhibition of PARP1 Enzymes

A study demonstrated that analogs derived from this compound exhibited potent inhibition of poly(ADP-ribose) polymerase (PARP) enzymes. These enzymes are crucial in DNA repair mechanisms, and their inhibition has been linked to enhanced sensitivity in cancer therapies targeting BRCA1/2-deficient tumors. The analogs showed IC50 values ranging from 2.2 to 4.4 nmol/L against V-C8 cells, indicating significant biological activity .

Antiviral Applications

The compound has been explored for its potential antiviral properties. Research into similar difluoro compounds has identified them as intermediates in the synthesis of antiviral nucleosides, suggesting that this compound could serve as a precursor for developing antiviral agents .

Comparative Analysis of Related Compounds

The biological activity of this compound can be compared with other fluorinated compounds to highlight its unique properties:

Compound NameBiological ActivityIC50 Values (nmol/L)Notes
This compoundInhibits PARP1 enzymes2.2 - 4.4Effective against BRCA-deficient cells
2-Fluoro-1-iodo-3-(methoxymethoxy)-5-methylbenzenePotential drug delivery agentNot specifiedOngoing research into enzyme interactions
DifluoroiodomethaneAntiviral activity as nucleoside precursorNot specifiedUsed in synthesizing antiviral compounds

Properties

IUPAC Name

1,5-difluoro-2-iodo-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2I/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFLTNBMONMJMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2,4-difluoro-1-methylbenzene (6 g, 47 mmol) in trifluoroacetic acid (15 mL) was added N-iodosuccinimide (12.1 g). The mixture was stirred at rt overnight before it was poured into ice and extracted with hexanes. The organic layer was separated and washed with saturated Na2S2O3, NaHCO3, brine and then dried over MgSO4. The crude product was purified by silica gel chromatography to give 94A (10.7 g, 90% yield) as a colorless oil. 1H NMR (400 MHz, CDCl3) δ ppm 2.15-2.30 (m, 3H) 6.73-6.85 (m, 1H) 7.55 (t, J=7.69 Hz, 3H).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12.1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.